molecular formula C19H17ClF3N3O2 B2953598 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 866138-31-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2953598
CAS No.: 866138-31-0
M. Wt: 411.81
InChI Key: ZAAGHIORZGLPRN-UHFFFAOYSA-N
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Description

The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide” is a chemical compound with potential applications in various fields .


Synthesis Analysis

The synthesis of this compound could involve a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Further details about the synthesis process are not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring substituted with a trifluoromethyl group and a chlorine atom . The exact structure and other details are not available in the retrieved data.

Scientific Research Applications

Antiallergic Agents

A series of compounds, including variants of the chemical structure of interest, have been investigated for their potential as novel antiallergic agents. These studies involve synthesizing and testing different acetamides and propanamides for their efficacy in inhibiting allergic responses. One specific compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant potency in inhibiting histamine release, suggesting a potential pathway for developing new antiallergic medications (Menciu et al., 1999).

Intramolecular Cyclization

Research has explored the use of acetamides in palladium-catalyzed intramolecular cyclization, leading to the formation of pyrrolidin-2-ones. This process is significant for the development of gamma-lactams, which are valuable in medicinal chemistry (Giambastiani et al., 1998).

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides have been studied as potent thrombin inhibitors. This research is crucial for developing new anticoagulant drugs, potentially benefiting conditions where thrombin activity needs to be controlled (Lee et al., 2007).

Anticancer Effects

Modifications of acetamide derivatives have shown significant anticancer effects. One study focused on replacing the acetamide group with alkylurea in a specific compound, leading to potent antiproliferative activities against cancer cell lines. These findings are significant for the development of new anticancer agents (Wang et al., 2015).

Safety and Hazards

The compound is considered an irritant . Further safety and hazard details are not available in the retrieved data.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O2/c1-28-13-2-3-16-14(7-13)11(9-25-16)4-5-24-18(27)8-17-15(20)6-12(10-26-17)19(21,22)23/h2-3,6-7,9-10,25H,4-5,8H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAGHIORZGLPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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